2-Aminooctanamide
Description
2-Aminooctanamide is an organic compound characterized by an eight-carbon alkyl chain (octanamide backbone) with an amino (-NH₂) group at the second carbon position. Its molecular formula is C₈H₁₈N₂O, and it belongs to the class of aliphatic amides. The amino group enhances its solubility in polar solvents, while the alkyl chain contributes to hydrophobic interactions, making it a versatile candidate for drug delivery systems or enzymatic studies .
Properties
CAS No. |
13880-52-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-aminooctanamide |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
InChI Key |
RQIQSOTYUAOLIY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)N)N |
Canonical SMILES |
CCCCCCC(C(=O)N)N |
Synonyms |
Octanamide, 2-amino- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitutional Variations
The following table summarizes key structural analogues of 2-Aminooctanamide and their distinguishing features:
Key Observations:
Backbone Length and Hydrophobicity: this compound’s C8 chain offers a balance between hydrophobicity and solubility. In contrast, N-(2-aminoethyl)dodecanamide monoacetate (C12) exhibits higher lipophilicity, favoring membrane permeability in drug delivery . Shorter-chain analogues like 2-(dimethylaminothio)acetamide hydrochloride (C4) prioritize polar interactions due to reduced alkyl content .
Functional Group Impact: The carboxylic acid in DL-2-Aminooctanoic Acid increases acidity (pKa ~2.3), making it suitable for pH-dependent binding in enzymatic assays, whereas this compound’s amide group supports hydrogen bonding without ionization . The thioamide group in 2-(dimethylaminothio)acetamide hydrochloride enhances metal-binding capacity compared to traditional amides, relevant in chelation therapy .
Reactivity and Stability: 2-Cyano-N-[(methylamino)carbonyl]acetamide’s cyano group introduces electron-withdrawing effects, accelerating nucleophilic substitution reactions in synthetic chemistry . this compound’s stability in aqueous environments is superior to esters or thioesters due to the resonance stabilization of the amide bond.
Pharmaceutical Relevance
- This compound: Studied as a precursor for lipidated peptides, enhancing cellular uptake in antiviral drug candidates .
- DL-2-Aminooctanoic Acid: Utilized in metabolic pathway analysis, particularly in lysine and fatty acid oxidation studies .
- N-(2-Aminoethyl)dodecanamide monoacetate: Demonstrated efficacy in stabilizing liposomal formulations for targeted cancer therapies .
Analytical Methods
- Glycan analysis techniques (e.g., HPLC-based glycan profiling) referenced in are adaptable for characterizing amide derivatives, emphasizing the role of polarity and retention time correlations .
Limitations and Knowledge Gaps
- Toxicological data for this compound remain sparse, unlike its hydrochloride derivatives (e.g., dimethylaminothioacetamide hydrochloride), which have documented safety profiles .
- Comparative studies on enzymatic hydrolysis rates of amides vs.
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